

analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates

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Compound of Interest

Compound Name: N-(Amino-PEG5)-N-bis(PEG4-acid)

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An Application Note on Analytical Methods for Characterizing **N-(Amino-PEG5)-N-bis(PEG4-acid)** Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched, monodisperse polyethylene glycol (PEG) derivative designed for advanced bioconjugation and drug delivery applications.^{[1][2]} Its unique structure features a central primary amine group and two terminal carboxylic acid groups, making it an ideal linker for creating complex architectures such as antibody-drug conjugates (ADCs) or for surface functionalization of nanoparticles.^{[2][3]} The primary amine can be conjugated to molecules with reactive groups like NHS esters, while the two carboxylic acid moieties can be coupled to primary amines on antibodies or other biomolecules.^{[1][2]}

Given the critical role of this linker in the final conjugate's performance, its thorough characterization is paramount to ensure identity, purity, and consistency. This application note provides a comprehensive overview of the key analytical methods for characterizing **N-(Amino-PEG5)-N-bis(PEG4-acid)** and its conjugates, offering detailed protocols and data presentation guidelines.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Verification

^1H NMR spectroscopy is a powerful technique for the unambiguous structural confirmation and purity assessment of PEG derivatives.[4][5] It allows for the identification and quantification of the terminal functional groups and the repeating ethylene glycol units, confirming the molecule's identity and detecting any structural impurities.[6][7] For PEG compounds, using deuterated dimethyl sulfoxide (DMSO- d_6) as the solvent can be particularly advantageous as it often provides a distinct, non-shifting peak for hydroxyl protons, which aids in quantifying substitution.[8][9]

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve 5-10 mg of the **N-(Amino-PEG5)-N-bis(PEG4-acid)** sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- **Internal Standard:** Add a known amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- **Acquisition Parameters:**
 - **Number of Scans:** 128-256 scans to ensure a good signal-to-noise ratio.[8]
 - **Relaxation Delay:** A sufficient delay (e.g., 5 seconds) should be used to allow for complete proton relaxation, which is crucial for accurate integration and quantification.
 - **Temperature:** Maintain a constant temperature, typically 25°C.
- **Data Analysis:**
 - Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks corresponding to the PEG backbone, the protons adjacent to the amine group, and the protons adjacent to the carboxylic acid groups.

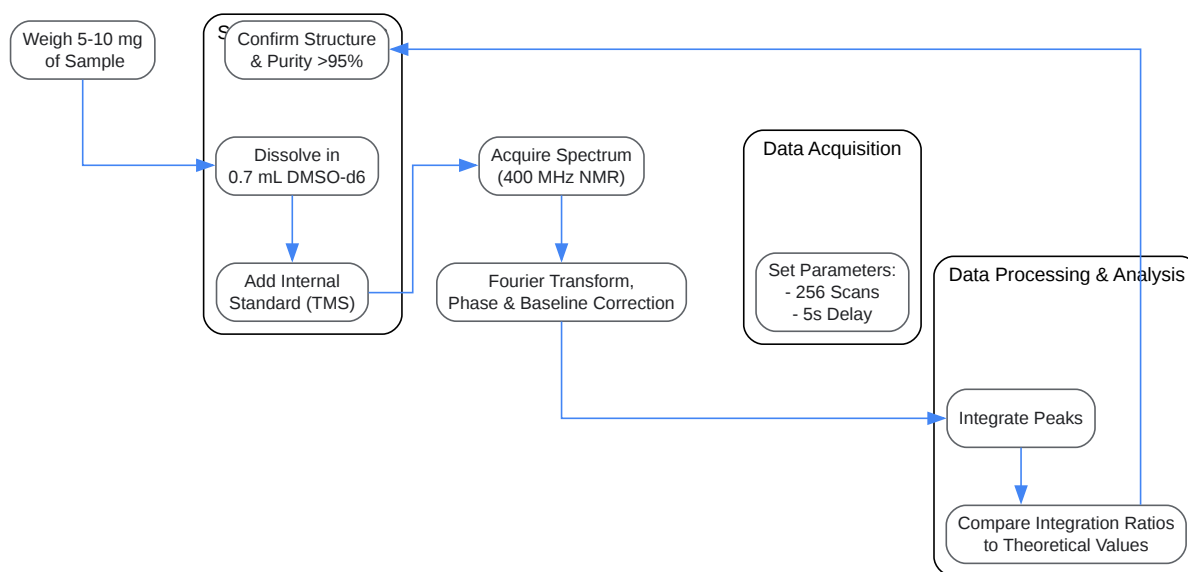
- Confirm the structure by comparing the integration ratios to the theoretical values based on the molecule's structure. The large signal from the PEG backbone protons can be compared to the smaller signals from the end groups to verify the degree of functionalization.^{[4][5]}

Data Presentation: ¹H NMR

Quantitative data from the ¹H NMR spectrum should be summarized to confirm the structure. The theoretical molecular weight of **N-(Amino-PEG5)-N-bis(PEG4-acid)** is 776.9 g/mol .^[10]

Assignment	Expected Chemical Shift (δ, ppm)	Theoretical Protons	Observed Integration
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.5-3.7	~68	Normalized to 68
Protons adjacent to Amine (-CH ₂ -N)	~2.7-2.9	2	~2.1
Protons adjacent to Acid (-CH ₂ -COOH)	~2.4-2.6	4	~4.2
Protons α to ether on acid arms (-O-CH ₂ -CH ₂ -COOH)	~3.6-3.8	4	~4.1

Workflow for ¹H NMR Analysis



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Workflow for NMR-based structural verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the PEG conjugate.[11] Electrospray ionization (ESI) is the preferred method for analyzing PEGylated molecules.[12] Due to the nature of PEG, molecules can acquire multiple charges, leading to complex spectra. A technique to simplify this is the post-column addition of a charge-stripping agent, such as triethylamine (TEA), which results in a more easily interpretable spectrum.[13][14]

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., water or acetonitrile). Dilute to a final concentration of 10-50 µg/mL for injection.
- LC System (Reversed-Phase HPLC):
 - Column: C4 or C8 column suitable for biomolecules.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 40-60°C.
- Post-Column Addition: Use a T-junction to introduce a solution of 0.2-1% triethylamine (TEA) in isopropanol/acetonitrile at a low flow rate (e.g., 10-20 µL/min) into the LC eluent before it enters the mass spectrometer.[\[13\]](#)[\[14\]](#)
- MS System (ESI-Q-TOF):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: Scan a wide m/z range, for example, 300-2000 m/z.
 - Capillary Voltage: 3.5-4.5 kV.
 - Desolvation Gas: Nitrogen at a flow rate of 8-12 L/min and a temperature of 350-450°C.
- Data Analysis:
 - Identify the charge state distribution in the raw mass spectrum.
 - Use deconvolution software (e.g., ProMass, BioAnalyst) to reconstruct the zero-charge mass spectrum from the observed m/z values.[\[11\]](#)[\[13\]](#)
 - Compare the deconvoluted mass to the theoretical mass.

Data Presentation: LC-MS

The results should clearly compare the theoretical and observed molecular weights.

Analyte	Theoretical Mass (Da)	Observed Mass (Da)	Mass Difference (ppm)	Common Adducts Observed
N-(Amino-PEG5)-N-bis(PEG4-acid)	776.90	776.89	-12.9	[M+H] ⁺ , [M+Na] ⁺ , [M+K] ⁺

Workflow for LC-MS Analysis

Workflow for LC-MS molecular weight confirmation.

Size Exclusion Chromatography (SEC) for Purity and Polydispersity

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius in solution. It is an indispensable tool for assessing the purity, molecular weight distribution (polydispersity), and presence of aggregates or fragments of PEG conjugates.^[15]^[16] For accurate quantification of PEGs without a strong UV chromophore, detectors such as a differential Refractive Index (dRI) detector are often employed.^[17]^[18]

Experimental Protocol: SEC-HPLC

- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.22 µm filter before injection.
- HPLC System:
 - Column: A set of SEC columns suitable for the molecular weight range (e.g., Shodex, TSK-GEL SW series).^[16]^[17]
 - Mobile Phase: A buffered aqueous solution, typically 100-200 mM sodium phosphate or HEPES with 150-300 mM NaCl, pH 6.5-7.4.^[15]^[17] Isocratic elution is used.
 - Flow Rate: 0.5-1.0 mL/min.

- Column Temperature: Ambient or controlled at 25°C.
- Injection Volume: 20-100 µL.
- Detection:
 - Primary: Differential Refractive Index (dRI) detector for universal detection of PEG.[18]
 - Optional: UV detector (220 nm or 280 nm) if the conjugate contains a chromophore, Multi-Angle Light Scattering (MALS) for absolute molecular weight determination, or Charged Aerosol Detector (CAD).[18]
- Data Analysis:
 - Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
 - If using a MALS detector, calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the Polydispersity Index (PDI = Mw/Mn). For a monodisperse PEG linker, the PDI should be very close to 1.0.

Data Presentation: SEC-HPLC

The SEC data provides crucial information on purity and molecular weight distribution.

Parameter	Result	Specification
Purity by RI (%)	99.2%	≥ 95%
Retention Time (min)	15.8	Report
Weight-Average MW (Mw, Da)	785	750-800
Number-Average MW (Mn, Da)	780	750-800
Polydispersity Index (PDI)	1.006	≤ 1.05

Workflow for SEC Analysis

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